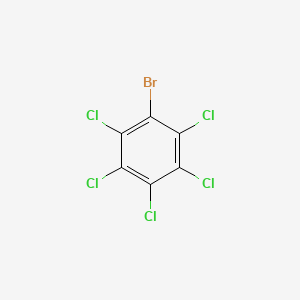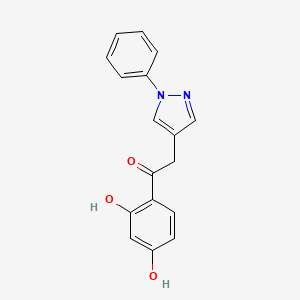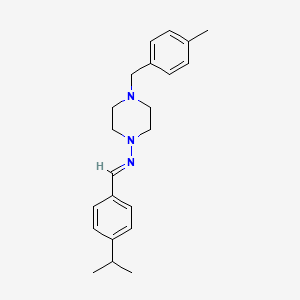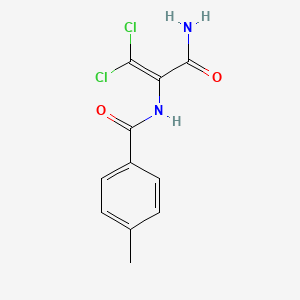![molecular formula C23H18Cl2N4OS B11970072 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970072.png)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[1-(4-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid umfasst typischerweise mehrere Schritte. Ein übliches Verfahren beginnt mit der Reaktion von 1,3-Dihydro-2H-1,3-benzimidazol-2-thion mit 4-Chlorbenzylchlorid in Gegenwart einer Base, um das Zwischenprodukt 1-(4-Chlorbenzyl)-1H-benzimidazol-2-thion zu bilden. Dieses Zwischenprodukt wird dann mit 4-Chlorbenzaldehyd und Thiosemicarbazid unter Rückflussbedingungen in Ethanol umgesetzt, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer speziellen Anwendungen und der Komplexität ihrer Synthese. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung von Reinheit und Ausbeute durch strenge Qualitätskontrollmaßnahmen beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[1-(4-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom im Benzimidazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Hydrazid-Anteil kann reduziert werden, um die entsprechenden Amine zu bilden.
Substitution: Die Chlorbenzyl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Benzimidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles und Antikrebsmittel.
Medizin: Wird wegen seiner möglichen therapeutischen Wirkungen aufgrund seines bioaktiven Benzimidazol-Kerns untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-{[1-(4-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid ist nicht vollständig verstanden. Es wird vermutet, dass es über seine Benzimidazol- und Hydrazid-Anteile mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagiert. Diese Interaktionen können zur Hemmung der Enzymaktivität oder zur Modulation der Rezeptorfunktion führen, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenyl-1-[4-(2-Piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazol: Bekannt für seine Genaktivierungseigenschaften in Brustkrebszellen.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyd: Wird als Zwischenprodukt bei der Synthese verschiedener bioaktiver Verbindungen verwendet.
Einzigartigkeit
2-{[1-(4-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid ist einzigartig aufgrund seiner Kombination aus einem Benzimidazol-Kern und einem Hydrazid-Anteil, die sowohl biologische Aktivität als auch synthetische Vielseitigkeit verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C23H18Cl2N4OS |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-31-23-27-20-3-1-2-4-21(20)29(23)14-17-7-11-19(25)12-8-17/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI-Schlüssel |
AOJLOYHYXRERBV-LGJNPRDNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969989.png)
![di-tert-butyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11969996.png)
![(5Z)-3-isobutyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969999.png)
![11-[(5Z)-5-(1-Allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B11970012.png)

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970016.png)

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970034.png)


![(5E)-5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970048.png)

![Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate](/img/structure/B11970059.png)

